molecular formula C10H9BrN2O B1404782 2-acetyl-5-bromo-7-methyl-2H-indazole CAS No. 1427460-61-4

2-acetyl-5-bromo-7-methyl-2H-indazole

Cat. No.: B1404782
CAS No.: 1427460-61-4
M. Wt: 253.09 g/mol
InChI Key: IMCHIOYJPLRPQB-UHFFFAOYSA-N
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Description

2-Acetyl-5-bromo-7-methyl-2H-indazole is a heterocyclic aromatic organic compound belonging to the indazole family Indazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-acetyl-5-bromo-7-methyl-2H-indazole typically involves the following steps:

  • Bromination: The starting material, 2-methyl-2H-indazole, undergoes bromination at the 5-position using bromine in the presence of a suitable catalyst, such as iron(III) bromide.

  • Acetylation: The brominated product is then acetylated using acetic anhydride or acetyl chloride in the presence of a base, such as pyridine.

  • Purification: The final product is purified using techniques like recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and automated systems to ensure high yield and purity. The use of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, is also being explored to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions: 2-Acetyl-5-bromo-7-methyl-2H-indazole can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromyl chloride to introduce oxygen-containing functional groups.

  • Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like amines or alcohols in the presence of a suitable solvent.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromyl chloride, and acetic acid.

  • Reduction: Lithium aluminum hydride, sodium borohydride, and tetrahydrofuran.

  • Substitution: Amines, alcohols, and polar aprotic solvents like dimethylformamide.

Major Products Formed:

  • Oxidation: Indazole-5-carboxylic acid derivatives.

  • Reduction: Reduced indazole derivatives.

  • Substitution: Substituted indazole derivatives with various functional groups.

Scientific Research Applications

2-Acetyl-5-bromo-7-methyl-2H-indazole has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound has been studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

  • Medicine: It is being investigated for its use in drug discovery and development, particularly in the treatment of various diseases.

  • Industry: Its derivatives are used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-acetyl-5-bromo-7-methyl-2H-indazole exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the derivatives involved.

Comparison with Similar Compounds

  • 5-Bromo-2-methyl-2H-indazole

  • 2-Acetyl-7-methyl-2H-indazole

  • 5-Bromo-1H-indazole

Properties

IUPAC Name

1-(5-bromo-7-methylindazol-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O/c1-6-3-9(11)4-8-5-13(7(2)14)12-10(6)8/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMCHIOYJPLRPQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=CN(N=C12)C(=O)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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